2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid
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Overview
Description
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H14ClN3O2. It is a pyrimidine derivative, characterized by the presence of a butyl(methyl)amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with butyl(methyl)amine under controlled conditions. . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents at the 2-, 4-, and 5-positions, such as:
- 2-Amino-5-chloropyrimidine-4-carboxylic acid
- 2-[Ethyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid
- 2-[Butyl(ethyl)amino]-5-chloropyrimidine-4-carboxylic acid
Uniqueness
The uniqueness of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl(methyl)amino group and the chlorine atom at specific positions on the pyrimidine ring can significantly influence its reactivity and interactions with biological targets .
Biological Activity
Overview
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, leading to a range of effects including antimicrobial, antiviral, and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, resulting in various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or alter receptor-mediated processes, which is critical for its therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in antibacterial activity, potentially affecting viral enzymes or host cell pathways critical for viral life cycles.
Anticancer Potential
In cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The compound appears to affect cell cycle regulation and promote apoptotic pathways, making it a candidate for further development in cancer therapies .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Using Kirby-Bauer disk diffusion assays, the compound demonstrated significant inhibition against strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated a dose-dependent response, emphasizing the compound's potential as an antibacterial agent .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed that the compound induced cell cycle arrest at the G2/M phase, suggesting its role in halting cancer cell proliferation .
Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Inhibits growth of bacteria | Disruption of cell wall synthesis |
Antiviral | Inhibits viral replication | Interference with viral enzymes |
Anticancer | Induces apoptosis; inhibits tumor growth | Cell cycle arrest; promotes apoptotic pathways |
Properties
IUPAC Name |
2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-3-4-5-14(2)10-12-6-7(11)8(13-10)9(15)16/h6H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBLNJBPVVSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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